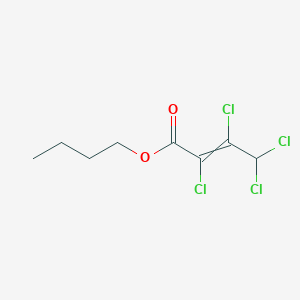
2,3,4,4-Tetrachloro-2-butenoic acid n-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,4-Tetrachloro-2-butenoic acid n-butyl ester is a useful research compound. Its molecular formula is C8H10Cl4O2 and its molecular weight is 280.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2,3,4,4-Tetrachloro-2-butenoic acid n-butyl ester, commonly known as a chlorinated organic compound, is notable for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies that highlight its significance in various fields such as pharmacology and toxicology.
- Chemical Formula : C10H8Cl4O2
- Molecular Weight : 307.98 g/mol
- Structure : Characterized by a butenoic acid backbone with four chlorine substituents.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on its effects on cellular systems and potential therapeutic applications. Key findings include:
The biological mechanisms through which this compound exerts its effects may involve the following pathways:
- Cell Cycle Disruption : Chlorinated compounds have been shown to interfere with cell cycle regulation in cancer cells. They may induce apoptosis through mitochondrial pathways or by activating caspases .
- Reactive Oxygen Species (ROS) Generation : Many halogenated compounds can induce oxidative stress by generating ROS, leading to cellular damage and apoptosis .
Table 1: Summary of Biological Activities
| Study Reference | Biological Activity | Cell Line/Model | Observed Effects |
|---|---|---|---|
| Antitumor | OVCAR-8 | IC50 < 5 μM | |
| Neurotoxicity | Rat Model | Locomotor depression | |
| Antioxidant | Various | Reduced oxidative stress |
Detailed Findings
- Antitumor Studies : In vitro studies have demonstrated that chlorinated compounds can significantly reduce cell viability in human ovarian and lung cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
- Neurobehavioral Studies : Research on related esters indicates that prolonged exposure can lead to significant behavioral changes in rodent models. The findings suggest that neurotoxic effects may be dose-dependent and could be linked to alterations in neurotransmitter levels.
- Environmental Impact Studies : Investigations into the persistence and degradation of chlorinated compounds highlight their potential as environmental pollutants with bioaccumulation risks. Their hydrolytic stability raises concerns about long-term ecological effects .
Eigenschaften
CAS-Nummer |
78144-04-4 |
|---|---|
Molekularformel |
C8H10Cl4O2 |
Molekulargewicht |
280.0 g/mol |
IUPAC-Name |
butyl (E)-2,3,4,4-tetrachlorobut-2-enoate |
InChI |
InChI=1S/C8H10Cl4O2/c1-2-3-4-14-8(13)6(10)5(9)7(11)12/h7H,2-4H2,1H3/b6-5+ |
InChI-Schlüssel |
XKEIIIHSHOBHEJ-AATRIKPKSA-N |
Isomerische SMILES |
CCCCOC(=O)/C(=C(/C(Cl)Cl)\Cl)/Cl |
Kanonische SMILES |
CCCCOC(=O)C(=C(C(Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














